{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Description
{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a pyrazolopyrimidine derivative characterized by a propyl substituent at the 2-position and a methanamine group at the 7-position of the bicyclic core. Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including kinase inhibition and CNS modulation.
The molecular formula is inferred as C10H18N4 (molecular weight ~194.28 g/mol), analogous to the ethyl-methyl variant in .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
(2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-2-3-8-6-10-12-5-4-9(7-11)14(10)13-8/h6,9,12H,2-5,7,11H2,1H3 |
InChI Key |
LGJRVHAXLRFPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(CCNC2=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propyl-3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The methanamine group is then introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of substituents, molecular weights, and functional groups is summarized below:
Key Observations :
- Substituent Effects : The propyl group in the target compound provides moderate lipophilicity compared to bulkier isopropyl (e.g., compound 58 ) or aromatic groups (e.g., MK61 ). Ethyl-methyl substitution ( ) may reduce metabolic stability due to increased steric hindrance.
Biological Activity
{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound of interest within the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrazolopyrimidine class and exhibits a variety of biological activities that may be leveraged for pharmacological purposes.
- Molecular Formula : C10H18N4
- Molecular Weight : 194.28 g/mol
- IUPAC Name : {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
The biological activity of {2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is primarily attributed to its interaction with various molecular targets. Research indicates that compounds in the pyrazolopyrimidine class can inhibit key enzymes involved in cellular processes, including kinases and phosphodiesterases. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis through caspase activation pathways .
- A notable study indicated that a related compound increased apoptosis in cancer cells via caspase 3/7 activation .
Enzyme Inhibition
The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication:
- Compounds with similar structures have been reported to effectively inhibit DHFR, leading to reduced proliferation in cancer cells .
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | Induces apoptosis | |
| Anticancer | MDA-MB-231 Cell Line | Cytotoxic effects | |
| Enzyme Inhibition | Dihydrofolate Reductase | Inhibits cell proliferation |
Case Studies
- Study on Anticancer Effects :
- Enzyme Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
